Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-4-5-13(15)6-9-19(14,17)10-7-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBYDGELLALTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCS(=N)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a thia-azaspirodecane derivative.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate amine.
Oxidation: The oxidation of the sulfur atom to form the lambda6-thia moiety is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the imino group.
Substituted Esters: Formed through nucleophilic substitution of the tert-butyl ester group.
Scientific Research Applications
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares its 1-azaspiro[4.5]decane core with several analogs but differs in substituent patterns and heteroatom composition. Key structural distinctions include:
- Thia vs.
- Imino and Oxo Groups: The imino-oxo combination in the target compound introduces hydrogen-bonding capabilities absent in analogs like 3.69 or the CAS 191805-29-5 derivative, which may influence reactivity or biological interactions .
Physicochemical Properties
- Physical State : While analogs like 3.69 and 2.33 are isolated as clear oils , the target compound’s physical state is unspecified but likely influenced by its sulfur content, which may promote crystallization.
- Spectroscopic Features: The imino and thia groups in the target compound would exhibit distinct NMR (e.g., δ ~8–10 ppm for NH) and IR (e.g., C=O ~1700 cm⁻¹, S=O ~1050 cm⁻¹) signatures compared to oxygenated analogs .
Biological Activity
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate (CAS Number: 2260936-40-9) is a compound with a unique spirocyclic structure that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHNOS
Molecular Weight : 288.41 g/mol
Structural Characteristics : The compound features a spirocyclic arrangement, which contributes to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target organisms.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Streptococcus pneumoniae | 12 | 50 |
| Escherichia coli | 10 | 100 |
Anticancer Potential
Recent investigations into the anticancer potential of this compound have revealed promising results. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition was shown to be dose-dependent, providing insights into its potential as an anticancer agent .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against various pathogens. The results indicated a strong correlation between the chemical structure and its effectiveness against resistant strains of bacteria .
- Therapeutic Applications : A comprehensive review highlighted the potential applications of this compound in drug development, particularly in creating novel antibiotics and anticancer therapies .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 8-imino-8-oxo-8λ⁶-thia-1-azaspiro[4.5]decane-1-carboxylate be optimized for yield and purity?
- Methodology : Use a multi-step approach with Boc-protected intermediates. For example, in spirocyclic analogs, tert-butyl carboxylate groups are introduced via reaction with Boc₂O in dichloromethane using triethylamine as a base and DMAP as a catalyst (94% yield reported) . Purification via flash chromatography (SiO₂, gradient elution with DCM/MeOH) is critical to isolate the product . Optimize reaction time and temperature (e.g., 55–80°C for 6–60 hours) to balance conversion and side reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines: store in sealed containers at 2–8°C, avoid inhalation/contact, and use PPE (gloves, goggles). Work in a fume hood due to potential respiratory irritation . Quench waste with sodium bicarbonate before disposal .
Q. How can crystallization conditions be standardized for X-ray diffraction studies?
- Methodology : Use slow evaporation from a saturated solution in acetonitrile or THF. Employ SHELX programs (e.g., SHELXL for refinement) to resolve unit cell parameters and thermal displacement parameters. Validate data using ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the spirocyclic sulfur moiety in this compound?
- Methodology : Apply density functional theory (DFT) to analyze sulfur’s oxidation states (λ⁶ configuration) and electron density distribution. Use puckering coordinates (Cremer-Pople parameters) to model ring conformations and assess steric effects on reactivity . Compare with experimental data (e.g., NMR shifts of sulfur-containing analogs) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered spirocyclic rings?
- Methodology : Use twin refinement in SHELXL for overlapping electron densities. Apply restraints to bond lengths/angles based on similar structures (e.g., 8-thia-2-azaspiro[4.5]decan-3-one derivatives) . Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions affecting disorder .
Q. How can structure-activity relationship (SAR) studies elucidate its role in Ras inhibition?
- Methodology : Synthesize analogs with modified imino-oxo or thia-aza groups. Test binding affinity to Ras isoforms using surface plasmon resonance (SPR). Correlate activity with steric parameters (e.g., Taft’s Es values) and electronic descriptors (Hammett σ) derived from crystallographic/DFT data .
Q. What analytical techniques are most effective for characterizing degradation products under acidic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
